Phenylacetyl fluoride

Description

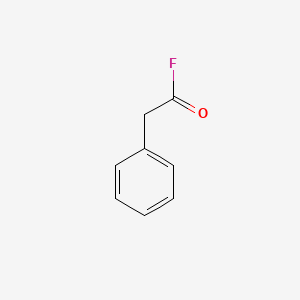

Structure

3D Structure

Properties

CAS No. |

370-84-3 |

|---|---|

Molecular Formula |

C8H7FO |

Molecular Weight |

138.14 g/mol |

IUPAC Name |

2-phenylacetyl fluoride |

InChI |

InChI=1S/C8H7FO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

KYSUNLMCQCEICR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Phenylacetyl Fluoride

Established Synthetic Pathways for Acyl Fluoride (B91410) Generation

The synthesis of acyl fluorides, including phenylacetyl fluoride, has traditionally relied on two primary strategies: halogen exchange and deoxyfluorination of carboxylic acid derivatives. These methods are well-documented and form the foundation of acyl fluoride chemistry.

Halogen Exchange Reactions (e.g., from Phenylacetyl Chloride)

One of the most conventional routes to this compound involves the substitution of the chlorine atom in phenylacetyl chloride with fluorine. nih.gov This halogen exchange, or "halex," reaction is typically achieved using a fluoride salt. Phase-transfer catalysis has been employed to facilitate this conversion, allowing for the synthesis of acyl fluorides from the corresponding acyl chlorides by reacting them with an aqueous bifluoride solution. organic-chemistry.org This method offers a convenient and scalable approach, often proceeding at room temperature with vigorous stirring, followed by simple extraction and purification. organic-chemistry.org The use of alkali metal fluorides is a cornerstone of this process, enabling the production of a variety of fluorinated aromatic compounds under relatively mild conditions. google.com

Deoxyfluorination of Phenylacetic Acid Derivatives

A more direct and increasingly popular approach to this compound is the deoxyfluorination of phenylacetic acid or its derivatives. This transformation replaces the hydroxyl group of the carboxylic acid with a fluorine atom and can be accomplished through several reagent-based strategies. nih.gov These methods are attractive because they start from readily available and stable carboxylic acids. nih.gov

A variety of modern fluorinating reagents have been developed to efficiently convert carboxylic acids to their corresponding acyl fluorides under mild conditions. These reagents offer advantages in terms of safety, handling, and substrate scope compared to older, more hazardous reagents. organic-chemistry.orgsigmaaldrich.com

PyFluor: This reagent, derived from 2-pyridinesulfonyl fluoride, is a cost-effective and thermally stable option for deoxyfluorination. organic-chemistry.org It has demonstrated broad applicability for the fluorination of a wide range of alcohols and can be used for the one-pot synthesis of amides and esters from carboxylic acids via the in situ generation of acyl fluorides. organic-chemistry.orgrsc.orgbohrium.com

Deoxo-Fluor: Chemically known as [bis(2-methoxyethyl)amino]sulfur trifluoride, Deoxo-Fluor is a versatile and thermally stable reagent for generating acyl fluorides from carboxylic acids. organic-chemistry.orgorganic-chemistry.org It facilitates reactions under mild conditions and allows for easy purification of the products. organic-chemistry.org Its utility extends to one-pot amide coupling reactions, making it a valuable tool in peptide synthesis. organic-chemistry.org

XtalFluor-E: This crystalline reagent, [diethylaminosulfur difluoride] tetrafluoroborate, is noted for its stability and effectiveness in the deoxofluorination of carboxylic acids. organic-chemistry.orgacs.orgacs.org The reaction is often assisted by a catalytic amount of sodium fluoride and can be performed at room temperature in environmentally benign solvents like ethyl acetate (B1210297). organic-chemistry.orgacs.orgacs.org XtalFluor-E serves as both the activating agent and the fluoride source, providing a practical and efficient route to a wide array of acyl fluorides. organic-chemistry.orgacs.orgacs.org

| Reagent | Key Features | Typical Reaction Conditions |

|---|---|---|

| PyFluor | Cost-effective, thermally stable, selective. organic-chemistry.org | Mild conditions, suitable for one-pot reactions. rsc.orgbohrium.com |

| Deoxo-Fluor | Versatile, thermally stable, allows for easy purification. organic-chemistry.orgorganic-chemistry.org | Mild conditions, applicable to one-pot amide couplings. organic-chemistry.org |

| XtalFluor-E | Crystalline, stable, efficient. organic-chemistry.orgacs.orgacs.org | Room temperature, often with catalytic NaF in EtOAc. organic-chemistry.orgacs.orgacs.org |

Oxidative fluorination presents an alternative pathway for the synthesis of acyl fluorides directly from carboxylic acids, as well as from aldehydes or alcohols. A notable example involves the use of a combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF). organic-chemistry.orgacs.orgnih.gov In this system, TCCA acts as both a chlorine source and an oxidizing agent, while CsF serves as the fluoride source. organic-chemistry.org This method is efficient, tolerates a broad range of functional groups, and can achieve high yields, making it applicable for the late-stage functionalization of complex molecules. organic-chemistry.orgacs.orgnih.gov

Emerging and Sustainable Synthesis Techniques

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, with a particular emphasis on catalytic approaches.

Catalytic Fluorination Methodologies

Catalytic methods represent a significant advancement in acyl fluoride synthesis, offering the potential for greater efficiency and sustainability. Transition metal catalysis has emerged as a powerful tool in this area. researchgate.net For instance, palladium-catalyzed carbonylative synthesis has been developed to produce acyl fluorides from various organic halides. organic-chemistry.org Another innovative approach involves a palladium/phosphine-catalyzed "acyl-exchange reaction," where a simple, commercially available acyl fluoride like benzoyl fluoride can be used as a fluoride source to synthesize more complex acyl fluorides. editage.com This reversible C–F bond cleavage and formation strategy opens new avenues for the catalytic generation of value-added acyl fluorides. editage.com Furthermore, photoredox catalysis has been successfully applied to the decarboxylative fluorination of aliphatic carboxylic acids, showcasing the potential of light-promoted methods in C-F bond formation. nih.gov

Electrochemical Synthesis Routes

Electrochemical methods offer a unique approach to fluorination, often avoiding harsh reagents by generating reactive species in situ. While direct electrochemical synthesis of this compound from phenylacetic acid is not extensively documented, related processes on similar substrates provide insight into potential pathways. One such advanced technique is the "cation pool" method, which has been successfully used for the fluorination of acetate derivatives. nih.gov

This method involves the electrochemical oxidation of a precursor to form a stable carbocation at low temperatures, which is then "pooled." nih.gov Following the electrolysis, a fluoride nucleophile is introduced to the solution, reacting with the carbocations under non-oxidative conditions. nih.gov This separation of the oxidation and fluorination steps prevents the further oxidation of the desired fluorinated product. nih.gov

Key to this process is the stabilization of the carbocation intermediate, which can be achieved by using specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) at temperatures as low as -20 °C. nih.gov The choice of the fluoride source is also critical to the reaction's success. Studies on methyl 2-(phenylthio)acetate have demonstrated varying yields depending on the fluoride salt used. nih.gov

| Fluoride Source (168 mM) | Chemical Yield (%) |

|---|---|

| Cesium Fluoride (CsF) | 4.5 |

| Potassium Fluoride (KF) | 1.4 |

| Triethylamine Trihydrofluoride (Et₃N·3HF) | 4.0 |

| Tetrabutylammonium Fluoride (TBAF) | 4.5 |

This electrochemical strategy highlights a controlled and potentially applicable route for synthesizing fluorinated organic compounds like this compound.

Green Chemistry Principles in Acyl Fluoride Preparation

The synthesis of acyl fluorides is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. atiner.gr Several of the twelve core principles of green chemistry are particularly relevant to the preparation of this compound. acs.org

Atom Economy : This principle encourages designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Routes that minimize the formation of byproducts are preferred. For instance, methods that convert a carboxylic acid directly to an acyl fluoride using a fluorinating agent with high atom economy are considered greener than multi-step processes involving protecting groups. acs.org

Use of Safer Chemicals : Green chemistry prioritizes the use of substances that pose little to no toxicity. acs.org In acyl fluoride synthesis, this involves replacing hazardous fluorinating agents with safer alternatives. researchgate.net For example, utilizing simple and inexpensive salts like potassium fluoride (KF) in combination with an activator is a more environmentally benign approach compared to using highly corrosive or toxic fluorine sources. researchgate.netsciencedaily.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible reduces energy requirements. atiner.gr Electrochemical syntheses, for example, can often be performed under mild conditions, contributing to a more sustainable process. researchgate.net

Waste Prevention : Designing syntheses to produce minimal waste is a primary goal. acs.org The development of catalytic systems or one-pot reactions for the synthesis of acyl fluorides aligns with this principle by reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.net A sustainable method for acyl fluoride synthesis has been developed that utilizes an eco-friendly solvent and a simple base, highlighting the move towards more environmentally friendly protocols. researchgate.net

By integrating these principles, chemists can develop more sustainable and efficient methods for the production of this compound and other valuable acyl fluorides.

Optimization and Control of Reaction Conditions

Influence of Solvent Systems and Additives

In the electrochemical "cation pool" method, the solvent plays a crucial role in stabilizing the carbocation formed during oxidation. nih.gov For example, 2,2,2-trifluoroethanol (TFE) has been shown to be an effective solvent for stabilizing such cations at low temperatures. nih.gov The reaction temperature is another critical parameter that must be optimized. In the synthesis of methyl 2-fluoro-2-(phenylthio)acetate, a temperature of -20 °C was found to be optimal, as lower temperatures significantly slowed the precursor's oxidation. nih.gov

| Temperature (°C) | Chemical Yield (%) | Notes |

|---|---|---|

| 21 | 2.2 | - |

| 0 | 4.0 | - |

| -20 | 6.0 | Optimal temperature with 68% precursor consumption. |

| -40 | 3.0 | Yield drops due to low oxidation current and only 12% precursor consumption. |

Additives, primarily the fluoride source, directly impact the yield of the fluorinated product. As shown in Table 1, different fluoride salts like Cesium Fluoride (CsF) and Tetrabutylammonium Fluoride (TBAF) provided higher yields compared to Potassium Fluoride (KF) under identical conditions. nih.gov In other electrochemical systems, amine-hydrofluoric acid complexes, such as Et₃N·3HF or Et₃N·5HF, can serve as both the supporting electrolyte and the fluoride source, and their composition can significantly affect the reaction's outcome. lew.ro

Stereochemical Considerations in Fluorination (if applicable to specific routes)

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when synthesizing chiral derivatives or when the fluorination step creates a new stereocenter. The spatial arrangement of atoms can be determined by the reaction mechanism.

A clear example of stereochemical control comes from biosynthetic routes. Studies on the biosynthesis of fluoroacetate (B1212596) in the bacterium Streptomyces cattleya have revealed that the fluorination process is highly stereospecific. nih.gov The fluorinase enzyme, which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion, proceeds with an inversion of configuration at the carbon center. nih.gov This means that the fluoride ion attacks from the opposite side of the leaving group, resulting in a predictable stereochemical outcome. nih.gov

In synthetic chemistry, achieving stereocontrol can be more challenging. For electrochemical fluorinations, one approach involves the use of chiral auxiliaries. For instance, the anodic difluorination of a camphanyl enol ester derivative has been used to prepare optically active 2-fluoro-l-tetralones with high enantiomeric excess (> 95% e.e.). researchgate.net In such a strategy, the chiral auxiliary directs the attack of the fluoride ion, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary is cleaved to yield the chiral fluorinated product.

These examples underscore that even though this compound is achiral, the methodologies used for fluorination can be adapted with stereochemical considerations to produce complex, optically active molecules.

Reactivity and Mechanistic Investigations of Phenylacetyl Fluoride

Nucleophilic Acyl Substitution Reactions of Phenylacetyl Fluoride (B91410)

Nucleophilic acyl substitution is the hallmark reaction of acyl halides, including phenylacetyl fluoride. The reaction proceeds through the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the fluoride leaving group. The stability of the fluoride anion makes it a competent leaving group, rendering this compound a versatile acylating agent.

Aminolysis and Amidation Pathways

The reaction of this compound with amines, known as aminolysis, yields phenylacetamides. The mechanism of this transformation can vary depending on the structure and basicity of the amine. Studies on analogous phenylacetyl chlorides suggest that reactions with primary amines like anilines in acetonitrile are consistent with a concerted, SN2-like displacement mechanism. In this pathway, the nucleophilic amine attacks the carbonyl carbon at the same time as the fluoride ion departs, proceeding through a single tetrahedral transition state rather than a stable intermediate.

Conversely, for reactions involving more basic or sterically hindered amines, a stepwise addition-elimination mechanism may become operative. This pathway involves the initial formation of a zwitterionic tetrahedral intermediate, followed by the rate-limiting expulsion of the fluoride ion. The specific pathway is a subject of ongoing investigation, with the reaction kinetics and the nature of the solvent and amine playing crucial roles.

| Nucleophile | Proposed Mechanism | Key Observations |

| Primary Amines (e.g., Aniline) | Concerted (SN2-like) | Proceeds through a single transition state. |

| Tertiary Amines | Stepwise (Addition-Elimination) | Involves a tetrahedral intermediate; departure of the leaving group can be rate-limiting. |

Alcoholysis and Esterification Mechanisms

This compound reacts with alcohols to form phenylacetate (B1230308) esters. This process, known as alcoholysis, is often catalyzed by acid. Research on the hydrolysis of acyl fluorides, a specific case of alcoholysis with water, provides insight into this mechanism. The Brønsted acid-catalyzed hydrolysis of this compound in dioxane-water mixtures shows a behavior pattern that is similar to that of benzoyl fluoride. rsc.org

In dioxane-rich solutions, the hydrolysis appears to proceed through two distinct mechanisms depending on the acid concentration. rsc.org At high acid concentrations, an A1 mechanism is suggested, which involves a rapid pre-equilibrium protonation of the carbonyl oxygen, followed by a rate-determining unimolecular dissociation to form an acylium ion, which is then rapidly attacked by the alcohol. At lower acid concentrations in media with high dioxane content, an associative bimolecular pathway (AAC3) is tentatively proposed. rsc.org

Thiolysis and Thioester Formation

The reaction of this compound with thiols or their conjugate bases (thiolates) yields thioesters. Thiolysis is a crucial reaction for forming the thioester linkage found in various biologically and synthetically important molecules. Acyl fluorides can react directly with thiosilanes, driven by the formation of a strong Si–F bond, to produce thioesters efficiently. acs.org

The general mechanism follows the nucleophilic acyl substitution pattern. Thiols are potent nucleophiles, and the reaction proceeds via the attack of the sulfur atom on the electrophilic carbonyl carbon. Steric hindrance on either the acyl fluoride or the thiol can significantly impact the reaction rate. acs.org For instance, acyl fluorides with bulky substituents near the carbonyl group, such as a 2,4,6-trimethylbenzoyl fluoride, may show dramatically reduced reactivity. acs.org In some cases, the addition of a catalytic amount of a non-nucleophilic base can enhance the reaction rate by deprotonating the thiol, thereby increasing its nucleophilicity. acs.org

Electrophilic Reactions Involving the Phenyl Moiety

The phenyl ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions. The -CH₂COF group attached to the ring acts as a deactivating group due to the electron-withdrawing nature of the carbonyl and the fluorine atom. This deactivation means that this compound will react more slowly in EAS reactions than benzene.

The substituent directs incoming electrophiles primarily to the ortho and para positions. This directive effect is a standard feature of alkyl halide-like substituents on a benzene ring. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (with SO₃/H₂SO₄) are expected to yield a mixture of ortho- and para-substituted products. Friedel-Crafts alkylation and acylation reactions are also possible, though the deactivated nature of the ring may require harsher conditions for these reactions to proceed effectively.

| Reaction | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | o-Nitrothis compound, p-Nitrothis compound |

| Bromination | Br₂, FeBr₃ | o-Bromothis compound, p-Bromothis compound |

| Sulfonation | SO₃, H₂SO₄ | o-(Fluorocarbonylmethyl)benzenesulfonic acid, p-(Fluorocarbonylmethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | o- and p-acylated this compound |

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions of this compound itself are not extensively documented, its structure allows for potential transformations under certain conditions. One notable potential reaction is the Wolff rearrangement. If this compound is first converted into its corresponding α-diazoketone, this intermediate can undergo a Wolff rearrangement upon photolysis or thermolysis to form a ketene. This ketene can then be trapped by various nucleophiles (e.g., water, alcohols, amines) to produce phenylacetic acid derivatives, effectively achieving a one-carbon homologation.

Other rearrangements, such as those involving carbocation intermediates on the acetyl side chain, could theoretically be induced under strongly acidic or specific catalytic conditions, but these are not common pathways for this compound. Fluoride-mediated rearrangements have been observed in other organofluorine compounds like phenylfluorosilanes, but a direct analogy to this compound has not been established.

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool for investigating the detailed mechanisms of reactions involving this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and elucidate energetic details that are difficult to access experimentally.

For nucleophilic acyl substitution reactions, computational studies can calculate the energy profiles for both the concerted SN2-like and the stepwise addition-elimination mechanisms. By locating the transition states and intermediates, researchers can determine the activation energy barriers for each pathway, providing a theoretical basis for why one mechanism might be favored over another under specific conditions (e.g., with different nucleophiles or solvents).

In the context of electrophilic aromatic substitution, computational models can predict the regioselectivity by calculating the relative energies of the sigma complexes formed upon attack at the ortho, meta, and para positions of the phenyl ring. Furthermore, these methods can be used to explore the feasibility of potential rearrangement reactions by mapping the potential energy surface and identifying the transition state structures and their associated energy barriers.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Frontier Molecular Orbital (FMO) Analysis of Reactivity

There is no specific literature available that details a Frontier Molecular Orbital (FMO) analysis of this compound. Such an analysis would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its reactivity, but these specific calculations for this compound have not been reported in the searched literature.

Molecular Dynamics Simulations for Solvation Effects

No studies were found that have employed Molecular Dynamics (MD) simulations to investigate the solvation effects on this compound. This type of research would provide insights into how solvent molecules arrange around this compound and influence its conformational dynamics and reactivity, but data specific to this compound is not available.

Phenylacetyl Fluoride As a Reagent in Complex Molecule Synthesis

Role in the Construction of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Phenylacetyl fluoride (B91410) serves as a building block for the synthesis of various fluorinated compounds.

Phenylacetyl fluoride can be a precursor in the synthesis of α-fluoroketones and related fluoroalcohols. While direct fluorination of ketones is a common method to produce α-fluoroketones, acyl fluorides can participate in reactions that lead to these structures. For instance, the reaction of this compound with an organometallic reagent, followed by a fluorinating agent, could yield a fluoroketone. The resulting fluoroketones can then be stereoselectively reduced to the corresponding fluoroalcohols, which are important chiral building blocks in medicinal chemistry.

Table 1: Examples of Fluoroketone Synthesis Strategies

| Reaction Type | Reagents | Product Type | Ref. |

|---|---|---|---|

| Direct Fluorination of Ketones | Iodosylarenes and TEA·5HF | α-Fluoroketone | |

| Isomerization-Fluorination | [Cp*IrCl2]2, Selectfluor | α-Fluoroketone | |

| Oxyfluorination of Olefins | Metal-free catalytic system | α-Fluoroketone | |

| Decarboxylative Fluorination | Electrophilic fluorinating reagent | α-Fluoroketone |

Fluorinated heterocycles are of significant interest in pharmaceutical and agrochemical research due to their enhanced metabolic stability and binding affinity. This compound can be utilized in the synthesis of such compounds. The phenylacetyl group can be incorporated into a heterocyclic ring system through various cyclization reactions. Subsequent fluorination of the heterocyclic core or the use of fluorinated building blocks in conjunction with this compound can lead to the desired fluorinated heterocycles. The presence of fluorine can influence the electronic properties and reactivity of the heterocyclic system.

Table 2: General Approaches to Fluorinated Heterocycles

| Synthetic Strategy | Description | Key Intermediates/Reagents | Ref. |

|---|---|---|---|

| Cycloaddition Reactions | [3+2] and [4+2] cycloadditions using fluorinated components. | Fluorinated 1,3-dipoles, thiocarbonyl compounds. | |

| Tandem SNAr Reactions | Annulation of new rings onto polyfluorinated arene building blocks. | Polyfluorinated arenes. |

The trifluoromethyl group (CF3) is a key functional group in many modern pharmaceuticals. While direct trifluoromethylation reactions are common, this compound can be a substrate in reactions leading to trifluoromethylated products. For example, a fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3) results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols. This type of transformation highlights the potential for acyl fluorides to undergo reactions that introduce multiple fluorine atoms.

Applications in Peptide and Amide Bond Formation

Acyl fluorides, including this compound, have emerged as effective reagents for the formation of amide and peptide bonds, offering advantages in certain contexts over more traditional coupling agents.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound can be used as an activating agent for the carboxyl group in the synthesis of amides and peptide analogs. Acyl fluorides are known to be more stable to hydrolysis than the corresponding acyl chlorides, yet they exhibit sufficient reactivity to acylate amines. This property makes them useful in situations where sensitive substrates are involved or when slow, controlled reaction conditions are required. The use of acyl fluorides can also be advantageous in the coupling of sterically hindered amino acids or in solid-phase peptide synthesis.

Table 3: Comparison of Acyl Halides in Peptide Synthesis

| Acyl Halide | Reactivity | Stability to Moisture | Racemization Risk | Ref. |

|---|---|---|---|---|

| Acyl Chlorides | High | Low | Higher |

N-acylation is a fundamental transformation in organic synthesis. This compound can be employed as an N-acylating agent to introduce the phenylacetyl group onto a primary or secondary amine. This reaction is a direct application of the reactivity of the acyl fluoride moiety. The reaction typically proceeds under mild conditions and can be used to synthesize a wide variety of N-phenylacetylated compounds. In some instances, germanium amides have been shown to react directly with acid fluorides to yield amides, offering an alternative method for this transformation.

Table 4: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| (Trifluoromethyl)trimethylsilane |

Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a formidable challenge in organic chemistry that often requires the development and application of highly selective and efficient chemical reactions. Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in the construction of these complex targets. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the general reactivity of acyl fluorides suggests their potential utility in this arena.

Acyl fluorides are recognized for their balanced reactivity, being more reactive than corresponding carboxylic acids but often exhibiting greater selectivity and stability compared to more reactive acyl chlorides or bromides. This controlled reactivity is crucial in the context of multi-step syntheses where delicate functional groups must be preserved. This compound, specifically, can serve as a precursor for the introduction of the phenylacetyl group, a structural component found in a variety of natural products.

The hypothetical application of this compound in natural product synthesis can be envisioned in several key transformations:

Esterification: The reaction of this compound with complex alcohol fragments within a natural product scaffold would lead to the formation of phenylacetate (B1230308) esters. This is a common linkage in many natural products.

Amidation: The formation of amide bonds is another critical step in the synthesis of numerous alkaloids and peptides. This compound could react with amine functionalities to introduce the phenylacetyl group.

Friedel-Crafts Acylation: In natural products containing aromatic rings, this compound could be employed in Friedel-Crafts acylation reactions to append the phenylacetyl moiety, thereby constructing key carbon-carbon bonds.

The following table outlines potential classes of natural products where a reagent like this compound could theoretically be applied, based on their structural motifs.

| Natural Product Class | Relevant Structural Moiety | Potential Reaction Type with this compound |

| Alkaloids | Amine functionalities, Aromatic rings | Amidation, Friedel-Crafts Acylation |

| Polyketides | Hydroxyl groups | Esterification |

| Flavonoids | Aromatic hydroxyl groups | Esterification |

| Phenylpropanoids | Aromatic rings, Hydroxyl groups | Friedel-Crafts Acylation, Esterification |

While direct, cited examples of this compound in total synthesis remain elusive in broad searches, its properties as a reactive acylating agent make it a plausible, if underreported, tool for the synthesis of complex natural products.

Development of Advanced Synthetic Building Blocks for Pharmaceutical Precursors

The incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgnih.gov Similarly, the phenylacetic acid scaffold is a key component in a multitude of approved drugs. mdpi.comyoutube.com Consequently, this compound emerges as a valuable building block for the synthesis of advanced pharmaceutical precursors, combining the benefits of a reactive acyl fluoride with a privileged pharmaceutical structural motif.

The development of fluorinated building blocks is a cornerstone of modern medicinal chemistry. nih.gov this compound can be utilized to create more complex fluorinated molecules that serve as precursors to active pharmaceutical ingredients (APIs). For instance, it can be used to acylate various nucleophiles, thereby introducing the phenylacetyl group, which can then be further functionalized.

Research in this area focuses on several key aspects:

Synthesis of Fluorinated Amino Acids: this compound could be used in the synthesis of fluorinated analogues of phenylalanine or other aromatic amino acids, which are important components of peptide-based drugs.

Preparation of Heterocyclic Compounds: Many pharmaceuticals are based on heterocyclic scaffolds. This compound can be used to acylate heterocyclic amines or alcohols, providing key intermediates for drug synthesis.

Late-Stage Functionalization: The reactivity of acyl fluorides allows for their use in the late-stage introduction of the phenylacetyl group into a complex molecule, a valuable strategy in drug discovery and development.

The following table provides examples of how phenylacetic acid derivatives, for which this compound is a reactive precursor, are utilized in the synthesis of pharmaceutical compounds.

| Pharmaceutical Precursor Type | Role of Phenylacetic Acid Moiety | Example of Therapeutic Area |

| Substituted Phenylacetic Acids | Core scaffold for modification | Anti-inflammatory drugs (e.g., Diclofenac) |

| Penicillin G Precursors | Side-chain precursor | Antibiotics |

| Phenylacetamide Derivatives | Key structural component | Anticonvulsants |

| Camylofin Intermediate | Building block for antispasmodic agent | Gastrointestinal disorders |

The utility of this compound as a building block is underscored by the importance of both the phenylacetyl group and the strategic incorporation of fluorine in drug design. Its ability to readily participate in acylation reactions makes it a prime candidate for the efficient construction of complex pharmaceutical precursors. mdpi.comalfa-chemistry.com

Advanced Spectroscopic and Analytical Characterization for Research Applications

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ, or real-time, monitoring of chemical reactions provides invaluable data on kinetics, intermediates, and endpoint determination without the need for offline sampling. youtube.com

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring the synthesis of phenylacetyl fluoride (B91410) from its corresponding carboxylic acid. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time, allowing for the continuous tracking of reactant consumption and product formation. youtube.com

The kinetic analysis of phenylacetyl fluoride synthesis hinges on monitoring the carbonyl (C=O) stretching frequency. Carboxylic acids, the typical starting materials, exhibit a characteristic C=O absorption band around 1700-1725 cm⁻¹. Acyl fluorides, being highly reactive carboxylic acid derivatives, have their C=O stretching vibration at a significantly higher frequency. msu.edu For acetyl fluoride, this stretch occurs at a high 1869 cm⁻¹, and for this compound, it is expected in a similar region, typically between 1840 cm⁻¹ and 1870 cm⁻¹. stackexchange.comlibretexts.orgrsc.org

By plotting the absorbance of the distinct C=O bands of the starting material and the acyl fluoride product over time, a reaction profile is generated. This profile allows for the determination of reaction rates, identification of the reaction endpoint, and can help in optimizing process parameters such as temperature and catalyst loading.

Table 5.1: Characteristic FTIR Carbonyl (C=O) Frequencies for Kinetic Monitoring

| Compound Type | Functional Group | Typical C=O Stretching Frequency (cm⁻¹) | Role in Reaction Monitoring |

| Phenylacetic Acid (Reactant) | Carboxylic Acid | ~1700 - 1725 | Disappearance of this band is tracked. |

| This compound (Product) | Acyl Fluoride | ~1840 - 1870 | Appearance and increase of this band are tracked. stackexchange.comlibretexts.org |

Multinuclear NMR, particularly ¹⁹F NMR, is an exceptionally informative technique for studying reactions involving organofluorine compounds like this compound. The ¹⁹F nucleus possesses several advantageous properties: it has a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it the third most receptive nucleus for NMR after ³H and ¹H. wikipedia.org

A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm. wikipedia.org This large dispersion minimizes signal overlap, even in complex reaction mixtures, allowing for the clear identification of different fluorine environments. For acyl fluorides, the ¹⁹F chemical shift typically appears in a distinct region, generally between +40 and +80 ppm relative to the standard CFCl₃. ucsb.edu

In the context of mechanistic studies, ¹⁹F NMR can be used to:

Identify Intermediates: The appearance and subsequent disappearance of transient signals can indicate the formation of reactive intermediates.

Quantify Conversion: By integrating the signal of this compound against an internal standard, the reaction yield can be determined with high accuracy, often without isolating the product. researchgate.netnih.gov

Elucidate Structure: Spin-spin coupling between the fluorine nucleus and nearby protons (e.g., the α-protons of the acetyl group) provides connectivity information, confirming the structure of the product.

Kinetic and equilibrium studies of acyl fluoride formation have been successfully conducted using ¹⁹F NMR, demonstrating its power in unraveling reaction pathways and dynamics. rsc.orgmagritek.com

Table 5.2: ¹⁹F NMR Parameters for this compound Characterization

| Parameter | Typical Value Range | Significance |

| Chemical Shift (δ) | +40 to +80 ppm (relative to CFCl₃) ucsb.edu | Diagnostic for the acyl fluoride functional group. |

| Multiplicity | Triplet (due to coupling with adjacent -CH₂- group) | Confirms the C-F bond is adjacent to a methylene (B1212753) group. |

| Coupling Constant (³JHF) | ~2-5 Hz | Provides information on the dihedral angle and electronic environment. |

Mass Spectrometry Approaches for Reaction Product Analysis

Mass spectrometry (MS) is indispensable for confirming the identity and purity of synthesized this compound. It provides a direct measure of the mass-to-charge ratio (m/z) of ionized molecules.

High-resolution mass spectrometry (HRMS), using techniques like time-of-flight (TOF) or Orbitrap analyzers, provides exceptionally accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. researchgate.net

For this compound (C₈H₇FO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass confirms the elemental formula and, by extension, the successful synthesis of the target compound. nih.gov This technique is critical for differentiating the product from potential impurities or side products that may have similar nominal masses.

Table 5.3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇FO |

| Theoretical Monoisotopic Mass | 138.04809 Da nih.gov |

| Required Mass Accuracy for Confirmation | < 5 ppm |

In synthetic research, reactions rarely yield a single, pure product. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing these complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is injected into the GC, where components of the mixture are separated based on their boiling points and interactions with a stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is obtained. This allows for the identification of unreacted starting materials, the desired product, and any volatile byproducts. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile starting materials, or for non-volatile derivatives made from this compound, LC-MS is the method of choice. chromatographyonline.comsigmaaldrich.com Separation occurs in the liquid phase, making it suitable for a wider range of compounds, including those that would decompose under GC conditions. shimadzu.comnih.gov LC-MS is frequently used to analyze complex environmental and biological samples for fluorinated compounds, demonstrating its robustness for mixture analysis. tandfonline.comnih.gov

X-ray Crystallography of this compound Derivatives (for structural confirmation in research)

While this compound is a liquid under standard conditions and thus not amenable to single-crystal X-ray diffraction, this technique is the gold standard for the structural confirmation of its solid derivatives. When this compound is used as a reagent to synthesize other molecules, such as amides or esters, X-ray crystallography can provide definitive proof of the reaction's outcome.

The process involves reacting this compound with a suitable nucleophile (e.g., an amine to form an amide) and then growing a single crystal of the resulting solid product. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule's electron density. ntu.ac.ukntu.ac.uk

This analysis provides unambiguous information on:

Molecular Connectivity: Confirms which atoms are bonded to each other.

Bond Lengths and Angles: Provides precise geometric parameters of the molecule.

Stereochemistry and Conformation: Determines the absolute three-dimensional arrangement of atoms in space. nih.gov

By confirming the structure of a derivative, the identity and reactivity of the parent this compound are unequivocally validated.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Phenylacetyl Fluoride (B91410) Synthesis and Utilization

The synthesis and application of acyl fluorides, including phenylacetyl fluoride, are continually evolving through the development of innovative catalytic methodologies. Traditional methods for synthesizing acyl fluorides often rely on stoichiometric and sometimes hazardous reagents. researchgate.netthieme-connect.com Modern research is focused on creating milder, more efficient, and selective catalytic pathways.

Recent advancements have highlighted the potential of various catalytic systems for the transformation of acyl fluorides. thieme-connect.comelsevierpure.com These include:

Transition-Metal Catalysis: Transition metals are being explored for their ability to mediate the C-F bond activation in acyl fluorides, enabling novel coupling reactions. thieme-connect.com For instance, copper-catalyzed carbonylative coupling strategies under photoirradiation have been reported for the synthesis of acyl fluorides. researchgate.net Such methods could be adapted for the efficient synthesis of this compound from readily available precursors.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a range of transformations involving acyl fluorides. thieme-connect.comelsevierpure.com Their ability to activate the acyl fluoride moiety can facilitate cycloaddition and radical functionalization reactions. elsevierpure.com

Organophosphine Catalysis: Phosphines can also catalyze the activation of the C-F bond in acyl fluorides, opening up new avenues for their utilization in organic synthesis. thieme-connect.comelsevierpure.com

Future research will likely focus on designing catalysts with enhanced activity and selectivity for both the synthesis of this compound from carboxylic acids or aldehydes, and its subsequent use in complex molecular construction. rsc.org Photocatalytic methods, such as the direct conversion of aldehydes to acyl fluorides using inexpensive photocatalysts, represent a promising and convenient strategy. rsc.org

Table 1: Emerging Catalytic Strategies for Acyl Fluoride Transformations

| Catalytic System | Transformation Type | Potential Application for this compound |

|---|---|---|

| Transition Metals (e.g., Cu, Pd) | C-F Bond Activation, Coupling Reactions | Synthesis and derivatization |

| N-Heterocyclic Carbenes (NHCs) | Cycloaddition, Radical Functionalization | Creation of complex cyclic structures |

| Organophosphines | C-F Bond Activation | Novel coupling methodologies |

Exploration of Bio-Inspired and Enzymatic Approaches for its Transformations

The principles of biocatalysis and bio-inspired synthesis offer a green and highly selective alternative to traditional chemical methods. researchgate.net While the direct enzymatic synthesis or transformation of this compound is a nascent field, the broader area of enzymatic fluorination is gaining significant traction. fao.orgresearchgate.net

Key research avenues include:

Enzyme-Catalyzed Synthesis: Enzymes such as fluorinases, which naturally form C-F bonds, could potentially be engineered to accept phenylacetic acid or its derivatives as substrates, leading to the direct biosynthesis of this compound. fao.orgprinceton.edu Other enzymes like glycosidases have been shown to catalyze nucleophilic fluorination, a mechanism that could be explored for acyl fluoride synthesis. nih.gov

Bio-inspired Catalysis: Mimicking the active sites of metalloenzymes or employing synthetic catalysts inspired by biological systems can lead to novel and efficient transformations. researchgate.net For example, bio-inspired self-assembling peptides have been studied in conjunction with fluoride for applications in material science, suggesting possibilities for controlled fluoride delivery and reaction. nih.gov

Chemo-enzymatic Methods: Combining the strengths of chemical and enzymatic catalysis can create highly efficient synthetic routes. nih.gov An enzyme could be used for a highly selective step in a multi-step synthesis that produces or utilizes this compound.

The development of enzymatic routes for this compound would benefit from the high selectivity and mild reaction conditions characteristic of biocatalysis, reducing waste and improving the sustainability of chemical processes. researchgate.net

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing chemical manufacturing by offering improved safety, efficiency, and scalability. nih.govresearchgate.net The integration of this compound chemistry into these platforms is a logical next step for its practical application.

Advantages of using flow chemistry for reactions involving this compound include:

Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, which is particularly advantageous when working with reactive intermediates or hazardous reagents that might be used in the synthesis of this compound. nih.govalmacgroup.com

Precise Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.netsoci.org

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer time or using multiple reactors in parallel ("numbering-up"), which is more straightforward than scaling up batch processes. almacgroup.com

Automation: Automated flow synthesis platforms can perform multi-step syntheses, optimizations, and library synthesis with minimal human intervention, accelerating drug discovery and process development. researchgate.netsoci.org

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals often involves acylating agents. nih.gov this compound, with its balanced reactivity and stability, is an excellent candidate for use in automated flow systems for the synthesis of compound libraries for screening or for the continuous manufacturing of target molecules.

Expansion of Synthetic Utility in Material Science Applications (e.g., specialty polymers)

The incorporation of fluorine into polymers can dramatically alter their properties, imparting desirable characteristics such as thermal stability, chemical resistance, and low surface energy. researchgate.net this compound, as a fluorinated building block, has potential applications in the synthesis of specialty polymers.

Potential research directions include:

Fluorinated Polyesters and Polyamides: this compound could be used as a monomer or a modifying agent in the synthesis of polyesters and polyamides. The resulting polymers would contain the phenylacetyl group, which could influence properties like thermal stability and solubility.

Functional Fluoropolymers: The phenyl group in this compound can be further functionalized before or after polymerization, allowing for the creation of polymers with specific functionalities.

Living/Controlled Radical Polymerization: Advanced polymerization techniques could be employed to create well-defined fluorinated polymers using monomers derived from this compound. mdpi.com This would allow for precise control over the polymer architecture and properties.

The synthesis of novel fluorinated polymers derived from this compound could lead to new materials for high-performance applications in electronics, aerospace, and coatings. researchgate.netornl.gov

Theoretical Advancements in Predicting this compound Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net Theoretical studies on this compound can provide valuable insights into its reactivity and guide the design of new reactions and catalysts.

Areas for theoretical investigation include:

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound. researchgate.netnih.gov This includes studying the transition states and intermediates of its reactions with nucleophiles or in catalytic cycles.

Reactivity Indices: Calculating reactivity indices, such as global electrophilicity, can help to quantify and predict the reactivity of this compound compared to other acylating agents. researchgate.net

Catalyst Design: Computational modeling can be used to design new catalysts for the synthesis and transformation of this compound. By simulating the interaction between the catalyst and the substrate, researchers can optimize the catalyst structure for improved activity and selectivity.

Stereoselectivity: For reactions that generate stereocenters, theoretical calculations can help to predict and explain the observed stereoselectivity, aiding in the development of asymmetric transformations. researchgate.net

A deeper theoretical understanding of the electronic structure and reactivity of this compound will accelerate the development of its synthetic applications and the discovery of novel chemical transformations. dntb.gov.ua

Q & A

Q. How does this compound’s stability under photolytic conditions impact its applications in photoaffinity labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.